Hidrocloruro de Elacridar

Descripción general

Descripción

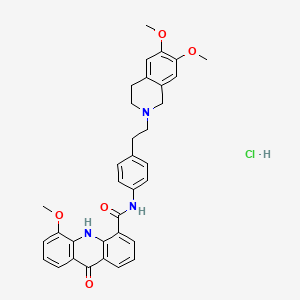

Elacridar hydrochloride, also known as GF120918, is an oral bioenhancer that targets multiple drug resistance in tumors . It is often used in research to investigate the role of transporters in the disposition of various test molecules .

Synthesis Analysis

The synthesis of Elacridar hydrochloride has been described in scientific literature . The process involves a series of chemical reactions, but the specific details are beyond the scope of this response.Molecular Structure Analysis

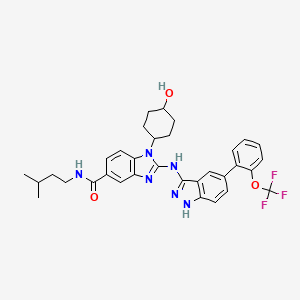

Elacridar hydrochloride has a molecular formula of C34H34ClN3O5 . Its structure includes a variety of functional groups, contributing to its biological activity.Chemical Reactions Analysis

Elacridar hydrochloride is involved in various chemical reactions, particularly in its role as a P-glycoprotein inhibitor . It functions by inhibiting P-glycoprotein, resulting in an increased bioavailability of coadministered drugs .Physical And Chemical Properties Analysis

Elacridar hydrochloride has a molecular weight of 600.1 g/mol . It is practically insoluble in water, which currently limits its clinical application .Aplicaciones Científicas De Investigación

- Al bloquear la P-gp, Elacridar aumenta la acumulación de fármacos citotóxicos dentro de las células tumorales, lo que podría mejorar su eficacia contra el cáncer .

- Elacridar se dirige a la MDR al inhibir la P-gp y la proteína de resistencia al cáncer de mama (BCRP/ABCG2), lo que permite una mejor penetración del fármaco en los tejidos tumorales .

Inhibición de la P-glicoproteína en la terapia contra el cáncer

Superación de la resistencia a múltiples fármacos (MDR)

Terapia combinada con agentes quimioterapéuticos

En resumen, el hidrocloruro de Elacridar es prometedor en la terapéutica oncológica, particularmente en la superación de la resistencia a los fármacos y la mejora de la administración de los fármacos. Sin embargo, persisten los desafíos para traducir los hallazgos preclínicos a resultados clínicos exitosos . Los investigadores continúan explorando su potencial en diversos contextos, con el objetivo de aprovechar sus beneficios para la atención al paciente y las estrategias de tratamiento. Si desea información más detallada sobre algún aspecto específico, no dude en preguntar. 😊

Mecanismo De Acción

Target of Action

Elacridar hydrochloride primarily targets two proteins: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) . These proteins are part of the ATP-binding cassette (ABC) transporter family, which play a crucial role in multidrug resistance in tumors .

Mode of Action

Elacridar functions by inhibiting P-glycoprotein, an ATP-dependent efflux pump with broad substrate specificity . This inhibition results in an increased bioavailability of coadministered drugs . It also inhibits BCRP, which is suggested to be one of the chemo-sensitivity determinants of certain drugs in specific cell lines .

Biochemical Pathways

The primary biochemical pathway affected by Elacridar is the efflux mechanism mediated by P-gp . By inhibiting P-gp, Elacridar prevents the efflux of cytotoxic anti-tumor drugs from cells, thereby increasing their intracellular concentrations .

Pharmacokinetics

It is known that elacridar increases the bioavailability of coadministered drugs by inhibiting p-gp .

Result of Action

The molecular effect of Elacridar is the inhibition of P-gp and BCRP, which leads to an increase in the intracellular concentrations of coadministered drugs . This can enhance the efficacy of these drugs, particularly in the context of cancer treatment where these transporters often contribute to multidrug resistance .

Action Environment

The action of Elacridar can be influenced by the expression levels of P-gp and BCRP in the local environment . For instance, in cancer cells where these proteins are overexpressed, Elacridar can be particularly effective in enhancing the efficacy of coadministered drugs .

Safety and Hazards

Propiedades

IUPAC Name |

N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-10H-acridine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H33N3O5.ClH/c1-40-28-9-5-7-26-32(28)36-31-25(33(26)38)6-4-8-27(31)34(39)35-24-12-10-21(11-13-24)14-16-37-17-15-22-18-29(41-2)30(42-3)19-23(22)20-37;/h4-13,18-19H,14-17,20H2,1-3H3,(H,35,39)(H,36,38);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOJZZHRYSSFJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1NC3=C(C2=O)C=CC=C3C(=O)NC4=CC=C(C=C4)CCN5CCC6=CC(=C(C=C6C5)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34ClN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932123 | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

600.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

143851-98-3, 178436-75-4 | |

| Record name | Elacridar hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143851983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GF 120918A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178436754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{4-[2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl]phenyl}-5-methoxy-9-oxo-9,10-dihydroacridine-4-carboxamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ELACRIDAR HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NX2BHH1A5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

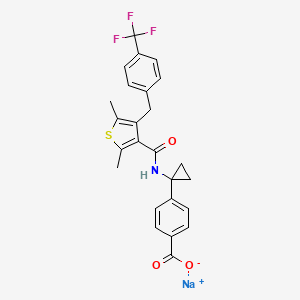

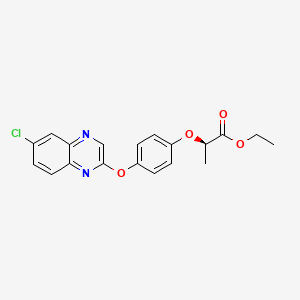

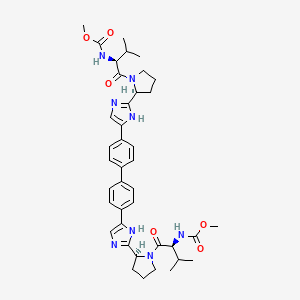

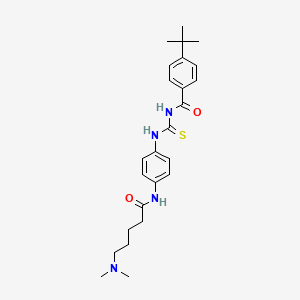

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[3-(1-Piperazinylmethyl)imidazo[2,1-b]thiazol-6-yl]phenyl]-2-quinoxalinecarboxamide hydrochloride](/img/structure/B1662792.png)

![4-[1-[[2,5-Dimethyl-4-[[4-(trifluoromethyl)phenyl]methyl]thiophene-3-carbonyl]amino]cyclopropyl]benzoic acid](/img/structure/B1662794.png)